molecular formula C51H42O3Pd2 B046781 Tris(dibenzylideneacetone)dipalladium(0) CAS No. 51364-51-3

Tris(dibenzylideneacetone)dipalladium(0)

Número de catálogo B046781
Número CAS: 51364-51-3
Peso molecular: 915.7 g/mol
Clave InChI: CYPYTURSJDMMMP-WVCUSYJESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tris(dibenzylideneacetone)dipalladium(0), also known as [Pd2(dba)3], is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). It is a dark-purple/brown solid, which is modestly soluble in organic solvents .


Synthesis Analysis

The compound is prepared from dibenzylideneacetone and sodium tetrachloropalladate . It is also reported to form spontaneously in THF/H2O binary solvent systems . The complex is often supplied as the adduct [Pd2(dba)3·CHCl3] because it is commonly recrystallized from chloroform .


Molecular Structure Analysis

The pair of Pd atoms in [Pd2(dba)3] are separated by 320 pm but are tied together by dba units. The Pd(0) centres are bound to the alkene parts of the dba ligands .


Chemical Reactions Analysis

[Pd2(dba)3] is used as a source of soluble Pd(0), particularly as a catalyst for various coupling reactions . It is known for its high reactivity and ability to facilitate oxidative addition reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 915.73 g/mol and a melting point of 152 to 155 °C . It is a dark-purple/brown solid, which is modestly soluble in organic solvents .

Aplicaciones Científicas De Investigación

  • Cancer Research

    • Application : Tris DBA has been found to have significant effects in abrogating tumor progression in hepatocellular carcinoma and multiple myeloma preclinical models .
    • Method : The compound was tested on cancer cells and preclinical cancer models, with a focus on its ability to regulate the STAT3 signaling pathway .
    • Results : The study found that Tris DBA has a strong inhibitory effect on STAT3, a major oncogenic transcription factor that is constitutively activated in many types of human cancers .
  • B-Chronic Lymphocytic Leukemia Research

    • Application : Tris DBA has been shown to induce apoptosis in B-Chronic Lymphocytic Leukemia (CLL) B-cells .
    • Method : Primary leukemic B-cells from CLL patients were cultured and treated with various doses of Tris DBA. The cells were then analyzed for apoptosis .
    • Results : CLL B-cells were shown to be sensitive to Tris DBA, with a steep dose-response curve that significantly increased apoptosis over control levels as early as 24 hours of culture .
  • Synthesis of Nanosized Palladium Phosphides

    • Application : Tris DBA is used in the synthesis of nanosized palladium phosphides upon interaction with white phosphorous .
  • Preparation of Palladium Triphenylphosphine Carbonyl Cluster Complexes

    • Application : Tris DBA is used in the preparation of palladium triphenylphosphine carbonyl cluster complexes .
  • Synthesis of Functionalized Multiwalled Carbon Nanotube-Palladium Complexes

    • Application : Tris DBA is used as a precursor for the synthesis of functionalized multiwalled carbon nanotube-palladium complexes .
  • Catalyst for Various Coupling Reactions

    • Application : Tris DBA is used as a catalyst for various coupling reactions, including Negishi coupling, Suzuki coupling, Carroll rearrangement, Trost asymmetric allylic alkylation, and Buchwald–Hartwig amination .
  • Synthesis of Epoxides

    • Application : Tris DBA is used as a catalyst for the synthesis of epoxides .
  • Alpha-Arylation of Ketones

    • Application : Tris DBA is used in combination with BINAP for the alpha-arylation of ketones .
  • Asymmetric Heck Arylation of Olefins

    • Application : Tris DBA is used as a catalyst for the asymmetric Heck arylation of olefins .
  • Site-Selective Benzylic sp3 Palladium-Catalyzed Direct Arylation

    • Application : Tris DBA is used as a catalyst for site-selective benzylic sp3 palladium-catalyzed direct arylation .
  • Homoallylic Diamination of Terminal Olefins

    • Application : Tris DBA is used as a catalyst for homoallylic diamination of terminal olefins .
  • Synthesis of Nanosized Palladium Phosphides

    • Application : Tris DBA is used in the synthesis of nanosized palladium phosphides upon interaction with white phosphorous .
  • Preparation of Palladium Triphenylphosphine Carbonyl Cluster Complexes

    • Application : Tris DBA is used in the preparation of palladium triphenylphosphine carbonyl cluster complexes .
  • Precursor for Synthesis of Functionalized Multiwalled Carbon Nanotube-Palladium Complexes

    • Application : Tris DBA is used as a precursor for the synthesis of functionalized multiwalled carbon nanotube-palladium complexes .

Safety And Hazards

Tris(dibenzylideneacetone)dipalladium(0) may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment .

Propiedades

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPYTURSJDMMMP-WVCUSYJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H42O3Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dibenzylideneacetone)dipalladium(0)

CAS RN

51364-51-3, 52409-22-0
Record name Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one; palladium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(dibenzylideneacetone)dipalladium(0)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(dibenzylideneacetone)dipalladium(0)
Reactant of Route 3
Reactant of Route 3
Tris(dibenzylideneacetone)dipalladium(0)
Reactant of Route 4
Reactant of Route 4
Tris(dibenzylideneacetone)dipalladium(0)
Reactant of Route 5
Reactant of Route 5
Tris(dibenzylideneacetone)dipalladium(0)
Reactant of Route 6
Reactant of Route 6
Tris(dibenzylideneacetone)dipalladium(0)

Citations

For This Compound
3,930
Citations
CG Pierpont, MC Mazza - Inorganic Chemistry, 1974 - ACS Publications
The complex Pd2 (C17OH14) 3has been isolated as its methylene chloride solvate. The crystal and molecular structure of the complex has been determined from three-dimensional X-…
Number of citations: 73 pubs.acs.org
DN Leonard, M Cerruti, G Duscher, S Franzen - Langmuir, 2008 - ACS Publications
Organometallic palladium adducts have application as catalysts and as precursors for nanoparticle synthesis. Herein, we study the spontaneous formation of molecular crystals of the …
Number of citations: 17 pubs.acs.org
L Arora, CD Mohan, MH Yang, S Rangappa… - Cancers, 2021 - mdpi.com
Simple Summary STAT3 is a major oncogenic transcription factor that is constitutively activated in many types of human cancers, including hepatocellular carcinoma (HCC) and multiple …
Number of citations: 21 www.mdpi.com
S Franzen - Journal of Chemical Education, 2011 - ACS Publications
Determination of the solubility limit of a strongly colored organometallic reagent in a mixed-solvent system provides an example of quantitative solubility measurement appropriate to …
Number of citations: 8 pubs.acs.org
F Nitze, HR Barzegar, T Wågberg - physica status solidi (b), 2012 - Wiley Online Library
Pd fullerene composites were first synthesized and studied in the early 90s by for example Nagashima et al. In this study we present a novel and rapid approach to synthesize Pd …
Number of citations: 7 onlinelibrary.wiley.com
MC Mazza, CG Pierpont - Journal of the Chemical Society, Chemical …, 1973 - pubs.rsc.org
Structure and Bonding in Tris(dibenzylideneacetone)dipalladium(O) Page 1 JCS CHEM. COMM., 1973 207 Structure and Bonding in Tris(dibenzylideneacetone)dipalladium(O) By MARGARET …
Number of citations: 24 pubs.rsc.org
JM Vila, M Gayoso, MT Pereira… - Zeitschrift für …, 1997 - Wiley Online Library
The oxidative addition of the bidentate Schiff base 1,4‐(CyNCH) 2 ‐2,5‐Cl 2 C 6 H 2 to tris(dibenzylideneacetone) dipalladium(0) gave the dicyclopalladated complex [(Cl)PdN(Cy)C(…
Number of citations: 20 onlinelibrary.wiley.com
L ARORA - 2019 - scholarbank.nus.edu.sg
Cancer is complex disease involving complex genetic and epigenetic heterogeneity making it the second leading cause of death globally after heart disease. While conventional …
Number of citations: 0 scholarbank.nus.edu.sg
L Arora, CSH Tan, RM Sobota, G Sethi - Cancer Research, 2019 - AACR
Cancer is complex disease involving complex genetic and epigenetic heterogeneity making it the second leading cause of death globally after heart disease. While conventional …
Number of citations: 0 aacrjournals.org
SA Yakukhnov, EO Pentsak, KI Galkin… - …, 2018 - Wiley Online Library
A facile direct deposition approach for the preparation of recyclable Pd/C catalysts simply by stirring a solution of tris(dibenzylideneacetone)dipalladium(0) with a suitable carbon …

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.